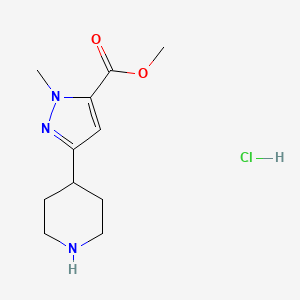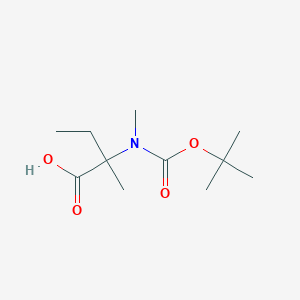amino}-2,2-difluoropropanoate](/img/structure/B13515419.png)
Sodium3-{[(tert-butoxy)carbonyl](methyl)amino}-2,2-difluoropropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is a chemical compound with the molecular formula C9H15F2NO4Na. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized in the preparation of various derivatives and intermediates in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amino acids with sodium hydroxide. The reaction conditions often include the use of solvents such as acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). The reaction is carried out at room temperature, and the product is obtained in high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified and packaged for distribution.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; room temperature.
Reduction: Lithium aluminum hydride; room temperature to reflux.
Substitution: Various nucleophiles; room temperature to elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate involves its reactivity with various molecular targets. The tert-butoxycarbonyl group can be selectively removed under mild conditions, revealing the active amino group. This allows the compound to participate in further chemical reactions, such as peptide coupling and amide formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
- Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate
Uniqueness
Sodium 3-{(tert-butoxy)carbonylamino}-2,2-difluoropropanoate is unique due to its combination of the tert-butoxycarbonyl protecting group and the difluoropropanoate moiety. This combination imparts specific reactivity and stability, making it a valuable compound in various chemical and biological applications .
Eigenschaften
Molekularformel |
C9H14F2NNaO4 |
|---|---|
Molekulargewicht |
261.20 g/mol |
IUPAC-Name |
sodium;2,2-difluoro-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate |
InChI |
InChI=1S/C9H15F2NO4.Na/c1-8(2,3)16-7(15)12(4)5-9(10,11)6(13)14;/h5H2,1-4H3,(H,13,14);/q;+1/p-1 |
InChI-Schlüssel |
NULVGHLXKVJQQO-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)N(C)CC(C(=O)[O-])(F)F.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trifluoro-1-{5-oxa-2-azaspiro[3.4]octan-2-yl}ethan-1-one](/img/structure/B13515350.png)
![methyl (2S)-5-bromo-2-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate](/img/structure/B13515353.png)
![2,2-Difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13515356.png)
![1-{5,8-Dioxaspiro[3.5]nonan-2-yl}methanamine hydrochloride](/img/structure/B13515369.png)


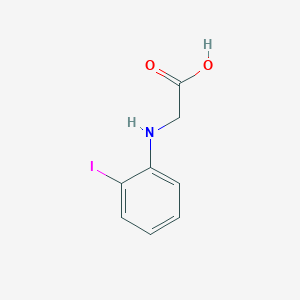
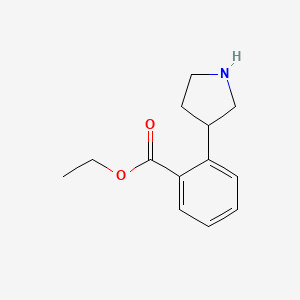
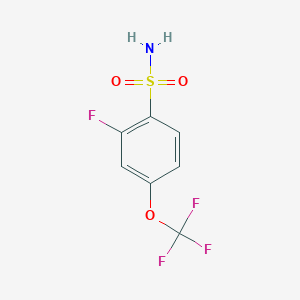

![methyl[(3-methyl-3H-diazirin-3-yl)methyl]amine hydrochloride](/img/structure/B13515412.png)

